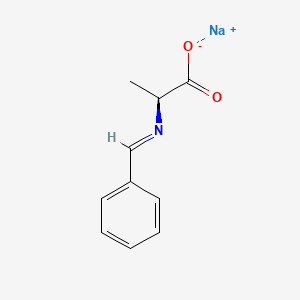

N-Benzylidene-L-alanine Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzylidene-L-alanine Sodium Salt is a chemical compound with the molecular formula C10H10NNaO2 and a molecular weight of 199.18 g/mol . This compound is an intermediate used in the synthesis of various other chemical compounds, including O,α-Dimethyl-L-tyrosine Hydrochloride, which is a metabolite of tryptophan analogs .

Preparation Methods

The synthesis of N-Benzylidene-L-alanine Sodium Salt typically involves the reaction of L-alanine with benzaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide . The reaction proceeds through the formation of an imine intermediate, which is then converted to the sodium salt form by the addition of sodium hydroxide .

Chemical Reactions Analysis

N-Benzylidene-L-alanine Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Benzylidene-L-alanine Sodium Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzylidene-L-alanine Sodium Salt involves its interaction with specific molecular targets, such as enzymes. For example, as a tyrosine hydroxylase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to L-DOPA . This inhibition can affect the synthesis of neurotransmitters like dopamine, which has implications in neurological research .

Comparison with Similar Compounds

N-Benzylidene-L-alanine Sodium Salt can be compared with other similar compounds, such as:

N-Benzylidene-L-valine Sodium Salt: Similar in structure but derived from L-valine instead of L-alanine.

N-Benzylidene-L-leucine Sodium Salt: Derived from L-leucine and used in similar synthetic applications.

N-Benzylidene-L-phenylalanine Sodium Salt: Derived from L-phenylalanine and used in the synthesis of aromatic amino acid derivatives.

The uniqueness of this compound lies in its specific applications as an intermediate for synthesizing tyrosine derivatives and its role as a tyrosine hydroxylase inhibitor .

Biological Activity

N-Benzylidene-L-alanine sodium salt is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a benzylidene group attached to the L-alanine backbone. Its chemical structure can be represented as follows:

This compound exhibits unique properties that contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that alanine racemase, an enzyme crucial for bacterial cell wall synthesis, is inhibited by compounds similar to N-benzylidene derivatives. These inhibitors prevent the conversion of L-alanine to D-alanine, which is essential for the synthesis of peptidoglycan in bacterial cell walls .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Escherichia coli | 12 | 64 |

The above table summarizes the antimicrobial efficacy of this compound against various pathogens.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Study: Anticancer Effects

A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values for different cancer types were as follows:

- Breast Cancer (MCF-7) : IC50 = 25 µM

- Lung Cancer (A549) : IC50 = 30 µM

- Colon Cancer (HCT116) : IC50 = 20 µM

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Enzyme Activity : By inhibiting alanine racemase, the compound disrupts bacterial cell wall synthesis.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways : It influences various signaling pathways that regulate cell growth and survival.

Properties

Molecular Formula |

C10H10NNaO2 |

|---|---|

Molecular Weight |

199.18 g/mol |

IUPAC Name |

sodium;(2S)-2-(benzylideneamino)propanoate |

InChI |

InChI=1S/C10H11NO2.Na/c1-8(10(12)13)11-7-9-5-3-2-4-6-9;/h2-8H,1H3,(H,12,13);/q;+1/p-1/t8-;/m0./s1 |

InChI Key |

UEYDEAGOZCQQKT-QRPNPIFTSA-M |

Isomeric SMILES |

C[C@@H](C(=O)[O-])N=CC1=CC=CC=C1.[Na+] |

Canonical SMILES |

CC(C(=O)[O-])N=CC1=CC=CC=C1.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.